

Comparative NMR Spectral Analysis of 4-Hydroxy-4'-iodobiphenyl and Its Synthetic Derivatives

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Compound of Interest

Compound Name: 4-Hydroxy-4'-iodobiphenyl

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A detailed guide for researchers and drug development professionals on the NMR spectral characteristics of **4-Hydroxy-4'-iodobiphenyl** and its key reaction products. This guide provides a comparative analysis of ^1H and ^{13}C NMR data, detailed experimental protocols for the synthesis of derivatives, and visual representations of chemical structures and reaction pathways.

4-Hydroxy-4'-iodobiphenyl is a versatile bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, featuring a hydroxyl group and an iodine substituent on a biphenyl scaffold, allows for a range of chemical modifications. The hydroxyl group can undergo reactions typical of phenols, such as etherification, while the carbon-iodine bond is a reactive site for cross-coupling reactions. This guide provides a comparative NMR spectral analysis of **4-Hydroxy-4'-iodobiphenyl** and two of its common synthetic products: the O-methylated derivative, 4-methoxy-4'-iodobiphenyl, and the Suzuki-Miyaura coupling product, 4-hydroxy-[1,1':4',1''-terphenyl]. Understanding the distinct NMR spectral shifts upon these transformations is crucial for reaction monitoring and structural confirmation in synthetic and medicinal chemistry.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Hydroxy-4'-iodobiphenyl** and its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

¹H NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift (δ, ppm)
4-Hydroxy-4'-iodobiphenyl	H-2, H-6	7.42 (d, J=8.6 Hz)
	H-3, H-5	6.91 (d, J=8.6 Hz)
	H-2', H-6'	7.28 (d, J=8.5 Hz)
	H-3', H-5'	7.78 (d, J=8.5 Hz)
	-OH	9.65 (s)
4-Methoxy-4'-iodobiphenyl	H-2, H-6	7.50 (d, J=8.8 Hz)
	H-3, H-5	6.99 (d, J=8.8 Hz)
	H-2', H-6'	7.30 (d, J=8.6 Hz)
	H-3', H-5'	7.78 (d, J=8.6 Hz)
	-OCH ₃	3.82 (s)
4-Hydroxy-[1,1':4',1''-terphenyl]	H-2, H-6	7.55 (d, J=8.6 Hz)
	H-3, H-5	6.92 (d, J=8.6 Hz)
	H-2', H-6'	7.65 (d, J=8.4 Hz)
	H-3', H-5'	7.69 (d, J=8.4 Hz)
	H-2'', H-6''	7.62 (d, J=7.6 Hz)
	H-3'', H-5''	7.45 (t, J=7.6 Hz)
	H-4''	7.35 (t, J=7.3 Hz)
	-OH	9.60 (s)

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Slight variations in chemical shifts may occur depending on the solvent and concentration.

¹³C NMR Spectral Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
4-Hydroxy-4'-iodobiphenyl	C-1	130.8
C-2, C-6	128.3	
C-3, C-5	116.2	
C-4	157.5	
C-1'	139.0	
C-2', C-6'	128.8	
C-3', C-5'	138.2	
C-4'	91.8	
4-Methoxy-4'-iodobiphenyl	C-1	132.8
C-2, C-6	127.9	
C-3, C-5	114.8	
C-4	159.2	
C-1'	139.2	
C-2', C-6'	128.6	
C-3', C-5'	138.1	
C-4'	91.5	
-OCH ₃	55.7	
4-Hydroxy-[1,1':4',1''-terphenyl]	C-1	131.9
C-2, C-6	128.1	
C-3, C-5	116.2	
C-4	157.4	
C-1'	138.8	
C-2', C-6'	127.2	

C-3', C-5'	129.5
C-4'	138.4
C-1''	140.2
C-2'', C-6''	127.0
C-3'', C-5''	129.1
C-4''	127.8

Experimental Protocols

Detailed methodologies for the synthesis of the compared products and the general procedure for NMR spectral analysis are provided below.

Synthesis of 4-Methoxy-4'-iodobiphenyl (O-Methylation)

To a solution of **4-Hydroxy-4'-iodobiphenyl** (1.0 mmol) in acetone (20 mL) is added potassium carbonate (K_2CO_3 , 2.0 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of methyl iodide (CH_3I , 1.5 mmol).^[1] The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-4'-iodobiphenyl.

Synthesis of 4-Hydroxy-[1,1':4',1''-terphenyl] (Suzuki-Miyaura Coupling)

In a round-bottom flask, **4-Hydroxy-4'-iodobiphenyl** (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 mmol) are combined. A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added, followed by the addition of a base, typically an aqueous solution of sodium carbonate (Na_2CO_3 , 2.0 M, 2.0 mmol) or potassium carbonate (K_2CO_3). The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-

24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-hydroxy-[1,1':4',1''-terphenyl].

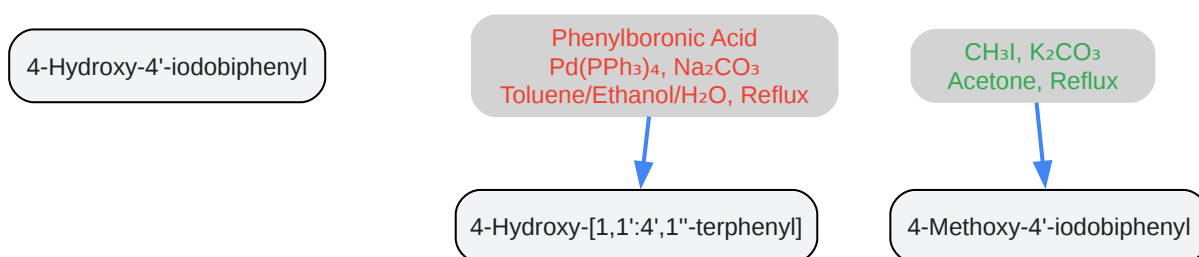
NMR Spectral Acquisition

^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS.

Visualizing Chemical Transformations

The following diagrams illustrate the chemical structures of the compounds and the synthetic pathways described.

Figure 1. Chemical Structures.



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Figure 2. Synthetic Pathways.

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References

- 1. reddit.com [reddit.com]
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